

Wee1-IN-3 mechanism of action in cell cycle G2-M checkpoint

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Compound Focus: Wee1-IN-3

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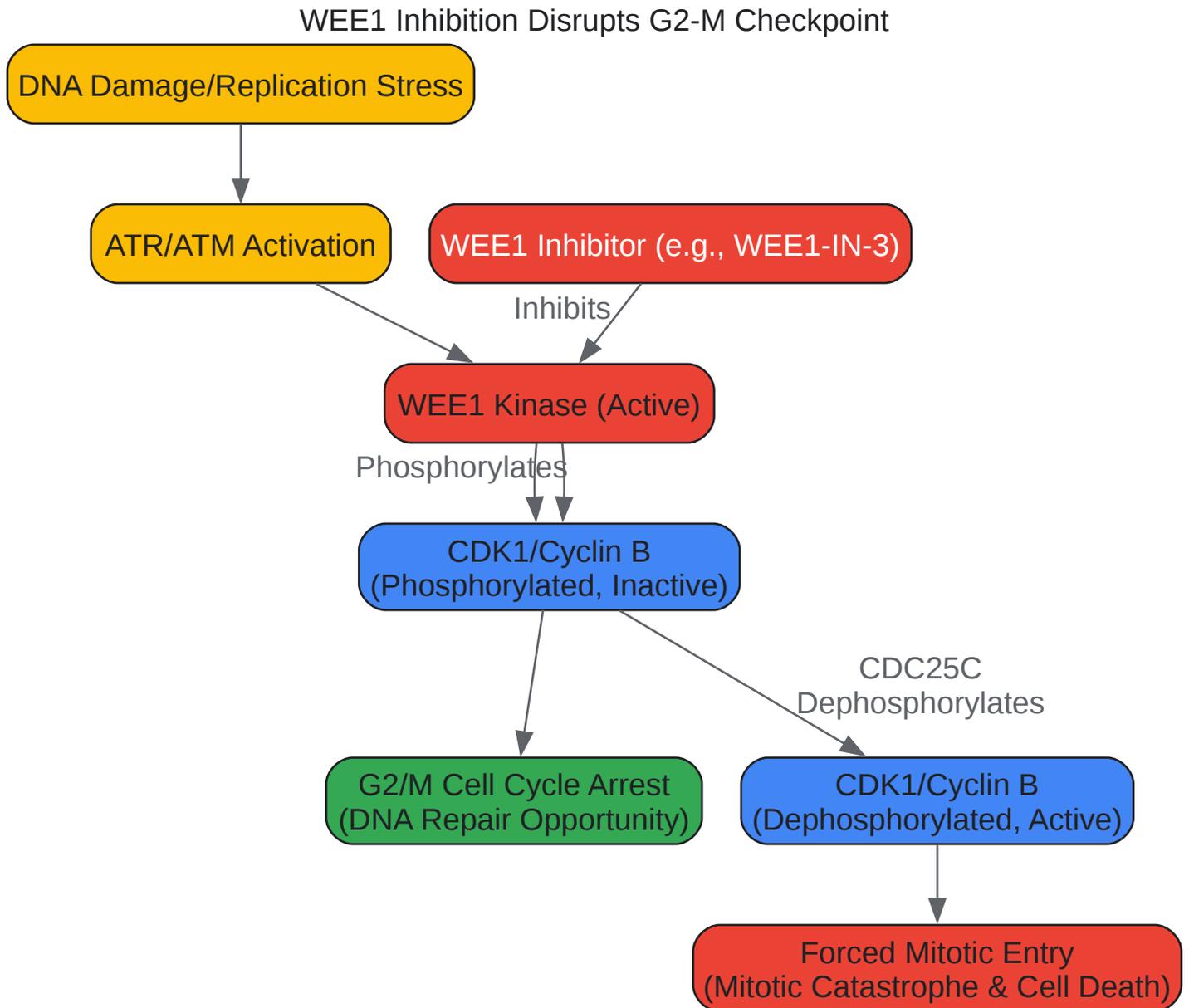
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Core Mechanism of Action of WEE1-IN-3

WEE1-IN-3 exerts its effects by directly inhibiting the WEE1 kinase. The table below summarizes its key biochemical and cellular activities:

| Aspect | Details |
|---|---|
| Target | WEE1 Kinase [1] |
| Reported IC ₅₀ (Enzymatic) | < 10 nM [1] |
| Cellular IC ₅₀ (Antiproliferative) | 42 nM (in NCI-H23 lung cancer cells) [1] |
| Primary Molecular Consequence | Reduction of inhibitory phosphorylation of CDK1 (on Tyr15) and CDK2 [2] [3] |
| Primary Cellular Consequence | Premature entry into mitosis, replication stress, and mitotic catastrophe [2] [3] |

The following diagram illustrates the core mechanism by which WEE1 inhibition, including by **WEE1-IN-3**, disrupts the G2-M checkpoint:



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WEE1 inhibition forces mitotic entry with DNA damage, causing cell death.

Established Experimental Models for WEE1 Inhibition

The following methodologies, commonly used to study WEE1 inhibitors like AZD1775, are relevant for characterizing any WEE1 inhibitor, including **WEE1-IN-3**.

Assay Type

Key Readouts & Protocols

| **Cell Viability/Proliferation** | **Protocol:** Treat cells with compound for up to 4 days. Measure viability using assays like CellTiter-Glo (luminescence-based ATP quantitation) [4] [1]. **Readout:** IC₅₀ values for anti-proliferative activity [1]. | **Cell Cycle Analysis** | **Protocol:** Treat cells, then fix, stain DNA with propidium iodide (PI) or DAPI, and analyze via flow cytometry. Pulse with EdU or BrdU to identify S-phase cells [5]. **Readout:** Increased **G2/M population** post-inhibition; emergence of **>4N DNA content** (mitotic catastrophe) [5]. | **DNA Damage & Replication Stress** | **Protocol:** Immunoblotting or immunofluorescence using phospho-specific antibodies [6] [5]. **Readout:** Increased **γH2AX** (marker of DNA double-strand breaks) and **phospho-RPA2** (marker of replication stress) [5]. | **CDK1 Phosphorylation Status** | **Protocol:** Immunoblotting of cell lysates with antibodies against **CDK1 pTyr15** and total CDK1 [5]. **Readout:** Decreased CDK1 pTyr15 indicates successful target engagement by WEE1 inhibitor [2] [5]. | **Clonogenic Survival Assay** | **Protocol:** Treat cells with compound for a defined period, then wash out and allow cells to form colonies for 1-3 weeks. Stain and count [7]. **Readout:** **Long-term cytotoxic effects** and ability to halt proliferative capacity [7]. |

Key Contexts for Enhanced Efficacy

Research on other WEE1 inhibitors suggests that **WEE1-IN-3**'s activity could be enhanced in specific biological contexts, which are valuable to explore in experiments:

- **TP53 Mutant Cancers:** Tumor cells lacking functional p53 are deficient in the G1/S checkpoint and rely heavily on the G2/M checkpoint for DNA repair, making them particularly vulnerable to WEE1 inhibition [8] [3].
- **Replication Stress:** WEE1 inhibition can exacerbate existing replication stress. Combining **WEE1-IN-3** with agents that cause replication stress (e.g., gemcitabine) may yield synergistic effects [2] [4].
- **Combination with Immunotherapy:** Preclinical studies show that WEE1 inhibition can sensitize tumors to immune checkpoint blockade (e.g., anti-PD-1) by enhancing cytotoxic T-cell killing of cancer cells [9].

Navigating Information Gaps

The most current and comprehensive mechanistic studies in the available literature focus on clinical-stage WEE1 inhibitors (e.g., AZD1775). While **WEE1-IN-3** is a potent tool compound, its specific characterization in complex models is not detailed in these search results.

To build a complete whitepaper, you may need to:

- **Consult specialized scientific databases** like patent literature for the original source of **WEE1-IN-3**'s discovery.
- **Conduct original experiments** using the protocols above to generate novel data specific to **WEE1-IN-3** in your disease models of interest.

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